molecular formula C26H34N4O2 B13346189 2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol

2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol

Cat. No.: B13346189
M. Wt: 434.6 g/mol
InChI Key: GNANSXYTAJFDKZ-ACRUOGEOSA-N
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Description

2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol is a complex organic compound featuring a unique structure that combines a cyclohexene ring, an imidazopyridine moiety, and a phenol group

Properties

Molecular Formula

C26H34N4O2

Molecular Weight

434.6 g/mol

IUPAC Name

2-[[[(1S,4S,6S)-4-[(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]methylamino]methyl]phenol

InChI

InChI=1S/C26H34N4O2/c1-16(2)21-12-19(13-24-28-22-9-10-25(32-4)30-26(22)29-24)17(3)11-20(21)15-27-14-18-7-5-6-8-23(18)31/h5-11,16,19-21,27,31H,12-15H2,1-4H3,(H,28,29,30)/t19-,20-,21-/m0/s1

InChI Key

GNANSXYTAJFDKZ-ACRUOGEOSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](C[C@H]1CC2=NC3=C(N2)C=CC(=N3)OC)C(C)C)CNCC4=CC=CC=C4O

Canonical SMILES

CC1=CC(C(CC1CC2=NC3=C(N2)C=CC(=N3)OC)C(C)C)CNCC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol typically involves multiple steps:

    Formation of the imidazopyridine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the imidazopyridine to the cyclohexene ring: This step often involves a Friedel-Crafts alkylation reaction.

    Introduction of the phenol group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazopyridine moiety can be reduced under hydrogenation conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazopyridine derivatives.

    Substitution: Halogenated or nitro-substituted phenol derivatives.

Scientific Research Applications

2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazopyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and tinidazole.

    Phenol derivatives: Compounds like hydroquinone and catechol.

Uniqueness

2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol is unique due to its combination of a cyclohexene ring, an imidazopyridine moiety, and a phenol group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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